Superior Yield in Sydnone Cycloaddition-Rearrangement to Pyrazole-3-carbaldehyde (5a) vs. 4-Methylphenyl Analog
In the reaction with 3-phenylsydnone (1a), the 4-nitrophenyl-substituted triazoline 2c (CAS 74073-15-7) produced 1-phenyl-1H-pyrazole-3-carbaldehyde (5a) in 26% isolated yield, while the 4-methylphenyl-substituted analog 2b gave only 20% yield under similar reflux conditions [1]. The reaction with 2c was carried out in tetrahydrofuran at reflux for 48 h, demonstrating that the electron‑withdrawing nitro group enhances the net productive conversion in this cascade transformation [1].
| Evidence Dimension | Isolated yield of 1-phenyl-1H-pyrazole-3-carbaldehyde (5a) |
|---|---|
| Target Compound Data | 26% (0.9 g from 6.0 g of 2c) |
| Comparator Or Baseline | 2b (4-methylphenyl analog): 20% (0.69 g from 4.0 g of 2b) |
| Quantified Difference | +6 percentage points (30% relative improvement in yield) |
| Conditions | Reaction with 3-phenylsydnone (1a); 2c in THF, 2b in toluene; both at reflux for 48 h |
Why This Matters
For procurement decisions in process chemistry, a 6‑percentage‑point yield advantage translates directly to lower raw material costs per kilogram of product and reduced waste generation.
- [1] Destro, R.; Erba, E.; Forti, L.; Pocar, D.; Scarcella, D. v-Triazolines, XXIV. Pyrazolecarbaldehydes from 5-Amino-4,5-dihydro-4-methylene-v-triazoles and Sydnones. Liebigs Annalen der Chemie, 1985, 1377–1388. View Source
